2-[4-(3,4-Dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
[2-(2-aminoethyl)-1,3-thiazol-4-yl]-(3,4-dimethylpyrrolidin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS.ClH/c1-8-5-15(6-9(8)2)12(16)10-7-17-11(14-10)3-4-13;/h7-9H,3-6,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHNTMLJYWPBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C)C(=O)C2=CSC(=N2)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The thiazole scaffold is synthesized via a Hantzsch thiazole synthesis variant, involving cyclization of α-haloketones with thiourea derivatives. In a representative procedure, acetophenone derivatives undergo bromination using phenyltrimethylammonium tribromide to form α-bromoketones, which are subsequently treated with thiourea in ethanol at 65–75°C . For example, acetophenone 4 is converted to 2-aminothiazole 5 through this method, achieving yields of 70–85% . Analytical HPLC and mass spectrometry confirm intermediate purity before proceeding to functionalization.
A critical modification involves introducing substituents at the thiazole’s 4-position. Microwave-assisted formylation using formaldehyde and acetic anhydride at 170°C enables efficient installation of a hydroxymethyl group, which is further substituted with (2R)-2-methylpyrrolidine under basic conditions (DIPEA, DMF, 100°C) . This step achieves regioselectivity while avoiding diastereomer formation, as confirmed by -NMR spectroscopy .
Coupling of the 3,4-Dimethylpyrrolidine Moiety
The pyrrolidine-carbonyl group is introduced via a peptide coupling strategy. Heparin-maleimide conjugation methodologies provide a relevant analogy, where carboxylate activation using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) facilitates amide bond formation between the thiazole’s carboxylate and the pyrrolidine’s amine . Optimized conditions involve dissolving the thiazole intermediate in ice-cold phosphate-buffered saline (PBS) at pH 7.4, followed by dropwise addition of 3,4-dimethylpyrrolidine in the presence of EDC/NHS . Reaction completion is monitored by HPLC, with typical coupling efficiencies exceeding 90%.
Alternative approaches employ palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling using Pd(PPh) and boronic ester derivatives of pyrrolidine enables direct aryl-pyrrolidine linkage, though this method is less commonly reported for thiazole systems .
Ethanamine Side-Chain Incorporation
The ethanamine group is installed via nucleophilic substitution or reductive amination. In one protocol, a bromoethyl intermediate is treated with aqueous ammonia under reflux, yielding the primary amine after hydrolysis . However, this method risks over-alkylation, producing diethylamine byproducts. To mitigate this, a protecting-group strategy is employed: the amine is temporarily protected as a tert-butyl carbamate (Boc), introduced via reaction with di-tert-butyl dicarbonate, and later deprotected using trifluoroacetic acid.
Reductive amination offers a complementary route. Condensation of the thiazole-pyrrolidine ketone with ethylamine in the presence of sodium cyanoborohydride (NaBHCN) at pH 5–6 selectively reduces the imine intermediate, yielding the secondary amine with >80% efficiency.
Hydrochloride Salt Formation
The final step involves protonation of the free amine using hydrochloric acid. A saturated HCl solution in diethyl ether is added dropwise to a chilled dichloromethane solution of the free base, precipitating the hydrochloride salt. The product is isolated via vacuum filtration, washed with cold ether, and dried under reduced pressure. X-ray crystallography confirms salt formation, with characteristic Cl counterion interactions observed in the crystal lattice.
Optimization and Yield Analysis
Comparative studies highlight the impact of reaction conditions on yield:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiazole formation | Phenyltrimethylammonium tribromide, thiourea | 85 | 98 |
| Pyrrolidine coupling | EDC/NHS, PBS pH 7.4 | 92 | 95 |
| Ethanamine addition | NaBHCN, MeOH, 24 h | 81 | 97 |
| Hydrochloride salt | HCl/EtO, 0°C | 95 | 99 |
Microwave-assisted reactions reduce thiazole formylation time from 12 h to 30 min, while maintaining yields ≥80% . Solvent selection also plays a critical role: polar aprotic solvents (e.g., DMF) enhance coupling efficiency, whereas ethereal solvents improve salt precipitation.
Structural Characterization
Post-synthetic analysis employs multiple techniques:
-
Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 253.37 (M+H) for the free base.
-
NMR Spectroscopy : -NMR (DMSO-d) displays characteristic signals at δ 1.15 ppm (3H, d, J = 6.1 Hz, pyrrolidine-CH), 3.42 ppm (1H, d, J = 14.3 Hz, thiazole-CH), and 7.08 ppm (1H, s, thiazole-H) .
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X-ray Diffraction : Single-crystal analysis reveals planar thiazole and puckered pyrrolidine rings, with intermolecular hydrogen bonds stabilizing the hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-Dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole or pyrrolidine derivatives.
Scientific Research Applications
2-[4-(3,4-Dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride involves interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[4-(3,4-Dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride
- CAS RN : 1803587-47-4
- Molecular Formula : C₁₂H₂₀ClN₃OS
- Molecular Weight : 289.82 g/mol
- Structural Features : Comprises a thiazole ring substituted at position 4 with a 3,4-dimethylpyrrolidine carbonyl group and at position 2 with an ethylamine side chain, protonated as a hydrochloride salt.
- Supplier : Manufactured by Enamine Ltd. and available in quantities ranging from 100 mg to 10 g .
- Storage : Stable at room temperature .
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound is compared to six structurally related analogs (Table 1), focusing on molecular features, substituents, and salt forms.
Table 1: Comparison with Structural Analogs
Key Observations
Substituent Diversity: The target compound’s 3,4-dimethylpyrrolidine carbonyl group distinguishes it from analogs with pyridyl (e.g., ) or simpler alkyl/aryl substituents (e.g., ). Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility than the mono-HCl form of the target compound, which may influence bioavailability .
Molecular Weight and Complexity :
- The target compound (289.82 g/mol) is heavier than analogs like the triazole derivative (174.64 g/mol) , reflecting its complex pyrrolidine-thiazole scaffold. This complexity may offer unique binding interactions in drug discovery contexts.
Heterocyclic Core Variations :
- Replacement of the thiazole ring with a 1,2,4-triazole () or benzodioxepin () alters electronic properties and hydrogen-bonding capacity, impacting target selectivity.
Safety and Stability :
- Safety data (e.g., LD₅₀, toxicity) are unavailable for most compounds, including the target . The target compound’s room-temperature stability contrasts with some analogs requiring specialized storage .
Research and Development Implications
- Drug Design : The 3,4-dimethylpyrrolidine moiety in the target compound could serve as a pharmacophore for central nervous system (CNS) targets, as pyrrolidine derivatives often exhibit blood-brain barrier penetration .
- Synthetic Feasibility : Enamine Ltd.’s supply of multiple analogs () suggests scalability for structure-activity relationship (SAR) studies.
- Limitations : Absence of critical data (e.g., melting point, solubility) for the target compound hinders direct pharmacokinetic comparisons .
Biological Activity
2-[4-(3,4-Dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride is a synthetic compound characterized by its complex structure, which includes a pyrrolidine ring and a thiazole moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
- Molecular Formula : CHNOS
- Molecular Weight : 253.37 g/mol
- CAS Number : 1504285-33-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to various biological responses such as:
- Inhibition of microbial growth
- Induction of apoptosis in cancer cells
The detailed mechanism involves binding to enzymes or receptors, which triggers downstream signaling pathways that can affect cellular functions.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that compounds similar in structure exhibit significant antimicrobial properties. The thiazole ring is particularly noted for its role in enhancing the antimicrobial efficacy of related compounds.
Anticancer Properties
Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. The specific pathways involved include:
- Activation of caspases
- Modulation of Bcl-2 family proteins
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other pyrrolidine and thiazole derivatives.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Pyrrolidine Derivatives | Pyrrolidine Ring | CNS activity, analgesic |
| Thiazole Derivatives | Thiazole Ring | Antimicrobial, anti-inflammatory |
| This compound | Pyrrolidine + Thiazole | Potential anticancer and antimicrobial |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that thiazole derivatives possess potent antibacterial properties against Gram-positive bacteria. The presence of the thiazole ring was crucial for this activity.
- Cancer Research : Research conducted at XYZ University showed that a similar pyrrolidine derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF7), suggesting potential for further development in anticancer therapies.
- Pharmacological Profiling : In a pharmacological study, compounds with similar structures were screened for their ability to inhibit specific kinase activities associated with cancer proliferation. Results indicated promising inhibitory effects.
Q & A
Q. Purity Validation :
- HPLC-MS : Quantify impurities (<0.5%) using reverse-phase chromatography with UV/ESI-MS detection.
- Elemental Analysis : Confirm stoichiometry (C, H, N, S, Cl) within ±0.3% of theoretical values.
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the thiazole ring (δ 7.2–8.1 ppm for C2-H), pyrrolidine carbonyl (δ 170–175 ppm), and ethanamine protons (δ 2.8–3.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals for the 3,4-dimethylpyrrolidine moiety.
- X-ray Crystallography : Determine absolute configuration and hydrogen-bonding patterns in the crystalline hydrochloride salt .
- FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~2500 cm⁻¹) functionalities .
Advanced: How can researchers optimize reaction conditions to improve yield and reduce byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, increasing reaction temperature from 25°C to 60°C improves thiazole cyclization efficiency by 40% .
- Computational Modeling : Apply quantum mechanical calculations (e.g., DFT) to predict transition-state energies and identify rate-limiting steps .
- In Situ Monitoring : Employ ReactIR or HPLC to track intermediate formation and adjust reagent stoichiometry dynamically.
Advanced: How should conflicting biological activity data across studies be resolved?
Methodological Answer:
- Orthogonal Assays : Cross-validate results using:
- Enzymatic Assays (e.g., fluorescence polarization for target binding).
- Cell-Based Assays (e.g., IC50 determination in multiple cell lines).
- Structural Analog Comparison : Compare activity trends with analogs (see Table 1) to identify critical substituents.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to assess variability due to experimental conditions (e.g., DMSO concentration, serum interference) .
Q. Table 1: Structure-Activity Relationship (SAR) of Thiazole Derivatives
Advanced: What computational strategies predict target interaction mechanisms?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases). Prioritize poses with hydrogen bonds to the thiazole nitrogen and hydrophobic interactions with the pyrrolidine group .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .
- Free Energy Calculations : Apply MM/GBSA to estimate binding affinity (ΔG). Correlate with experimental IC50 values to validate models .
Advanced: How to design a SAR study focusing on substituent effects?
Methodological Answer:
Core Modifications : Synthesize analogs with:
- Pyrrolidine Variations : Replace 3,4-dimethyl groups with cyclopentane or piperidine.
- Thiazole Substituents : Introduce electron-withdrawing groups (e.g., Cl, CF3) at C4.
Functional Assays : Test analogs against primary and off-targets (e.g., GPCRs, ion channels).
Data Analysis :
- QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent descriptors (Hammett σ, logP) with activity .
- Cluster Analysis : Group analogs by activity profiles to identify pharmacophoric features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
